molecular formula C16H17Cl2NO B13090778 N-Benzyl-2-chloro-5-(chloromethyl)-3-methoxy-N-methylaniline

N-Benzyl-2-chloro-5-(chloromethyl)-3-methoxy-N-methylaniline

Cat. No.: B13090778
M. Wt: 310.2 g/mol
InChI Key: QMSWPKXROZYREI-UHFFFAOYSA-N
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Description

N-Benzyl-2-chloro-5-(chloromethyl)-3-methoxy-N-methylaniline is an organic compound with a complex structure It is characterized by the presence of benzyl, chloro, chloromethyl, methoxy, and methylaniline groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-chloro-5-(chloromethyl)-3-methoxy-N-methylaniline typically involves multiple steps. One common method includes the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-5-(chloromethyl)-3-methoxyaniline.

    Benzylation: The aniline derivative undergoes benzylation using benzyl chloride in the presence of a base like sodium hydroxide or potassium carbonate.

    Methylation: The resulting intermediate is then methylated using methyl iodide or dimethyl sulfate to introduce the N-methyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-chloro-5-(chloromethyl)-3-methoxy-N-methylaniline can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and chloromethyl groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The benzyl and aniline groups can engage in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or other nucleophiles can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

N-Benzyl-2-chloro-5-(chloromethyl)-3-methoxy-N-methylaniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its structural complexity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Benzyl-2-chloro-5-(chloromethyl)-3-methoxy-N-methylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing biological pathways. The exact mechanism depends on the context of its application, such as its role in a chemical reaction or biological system.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-2-chloro-5-nitrobenzamide: Shares the benzyl and chloro groups but differs in the presence of a nitro group instead of chloromethyl and methoxy groups.

    2-Chloro-5-(chloromethyl)-3-methoxyaniline: Similar structure but lacks the benzyl and N-methyl groups.

Uniqueness

N-Benzyl-2-chloro-5-(chloromethyl)-3-methoxy-N-methylaniline is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C16H17Cl2NO

Molecular Weight

310.2 g/mol

IUPAC Name

N-benzyl-2-chloro-5-(chloromethyl)-3-methoxy-N-methylaniline

InChI

InChI=1S/C16H17Cl2NO/c1-19(11-12-6-4-3-5-7-12)14-8-13(10-17)9-15(20-2)16(14)18/h3-9H,10-11H2,1-2H3

InChI Key

QMSWPKXROZYREI-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C2=C(C(=CC(=C2)CCl)OC)Cl

Origin of Product

United States

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